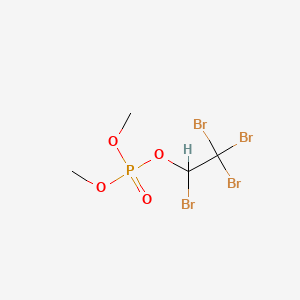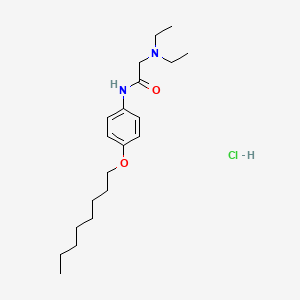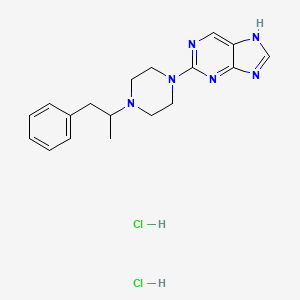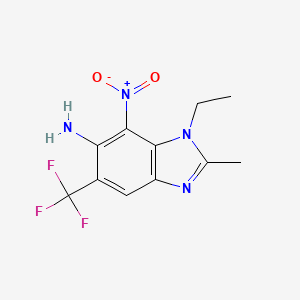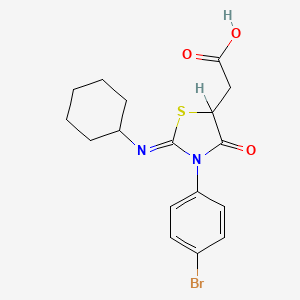
3-(p-Bromophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Bromophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid is a complex organic compound that features a bromophenyl group, a cyclohexylimino group, and a thiazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Bromophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid typically involves multiple steps. One common method starts with the bromination of phenylacetic acid to introduce the bromophenyl group. This is followed by the formation of the thiazolidine ring through a cyclization reaction involving a thiourea derivative. The cyclohexylimino group is then introduced via a condensation reaction with cyclohexylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-Bromophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
3-(p-Bromophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(p-Bromophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiazolidine ring may participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(p-Chlorophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid
- 3-(p-Fluorophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid
- 3-(p-Methylphenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid
Uniqueness
3-(p-Bromophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity, making it distinct from its chlorinated, fluorinated, or methylated analogs.
Propiedades
Número CAS |
39006-99-0 |
|---|---|
Fórmula molecular |
C17H19BrN2O3S |
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
2-[3-(4-bromophenyl)-2-cyclohexylimino-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C17H19BrN2O3S/c18-11-6-8-13(9-7-11)20-16(23)14(10-15(21)22)24-17(20)19-12-4-2-1-3-5-12/h6-9,12,14H,1-5,10H2,(H,21,22) |
Clave InChI |
GKKQYCWWDKZTMD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


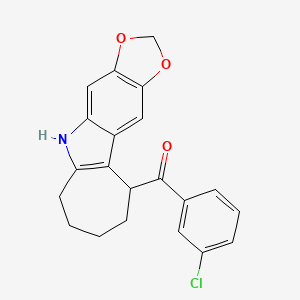
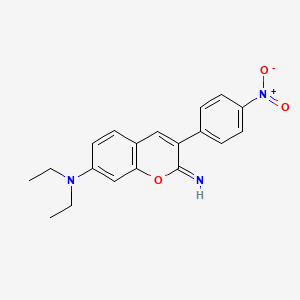

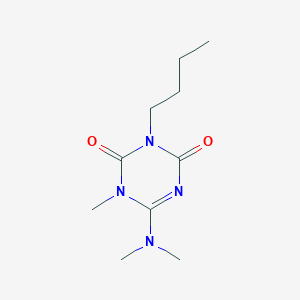

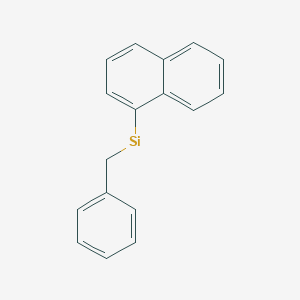
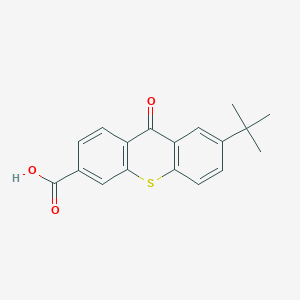
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
